2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran
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Overview
Description
2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran is an organic compound that belongs to the class of benzofurans It is characterized by the presence of a methoxy group at the 4-position of the phenyl ring and a trifluoromethyl group at the 3-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran typically involves the reaction of 4-methoxyphenylboronic acid with 3-(trifluoromethyl)benzofuran-2-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(4-Hydroxyphenyl)-3-(trifluoromethyl)benzofuran.
Reduction: 2-(4-Methoxyphenyl)-3-methylbenzofuran.
Substitution: 2-(4-Halophenyl)-3-(trifluoromethyl)benzofuran.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3-methylbenzofuran
- 2-(4-Hydroxyphenyl)-3-(trifluoromethyl)benzofuran
- 2-(4-Halophenyl)-3-(trifluoromethyl)benzofuran
Uniqueness
2-(4-Methoxyphenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both a methoxy group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds.
Properties
CAS No. |
821769-96-4 |
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Molecular Formula |
C16H11F3O2 |
Molecular Weight |
292.25 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C16H11F3O2/c1-20-11-8-6-10(7-9-11)15-14(16(17,18)19)12-4-2-3-5-13(12)21-15/h2-9H,1H3 |
InChI Key |
HWESEVQGCVVCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(F)(F)F |
Origin of Product |
United States |
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